N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a biphenyl moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-hydroxymethyl cyclopropyl acetonitrile, which is synthesized by adding 3-bromo-neopentyl alcohol in an organic solvent and carrying out a reflux reaction under the effects of zinc powder and a basic catalyst . The resulting compound is then subjected to further reactions to introduce the biphenyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, utilizing readily available raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide: shares structural similarities with other biphenyl derivatives and cyclopropyl-containing compounds.
Biphenyl-4-carboxamide: Lacks the cyclopropyl and hydroxymethyl groups, resulting in different chemical properties and reactivity.
Cyclopropylmethylamine: Contains the cyclopropyl and methylamine groups but lacks the biphenyl moiety.
Uniqueness
The unique combination of the cyclopropyl, biphenyl, and carboxamide groups in N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1’-biphenyl]-4-carboxamide imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-13-18(10-11-18)12-19-17(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,20H,10-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFQHLHEPRHYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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